N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 3-chlorophenyl group at the carboxamide position and a 3,4-dimethoxyphenylacetamido substituent at the benzofuran C3 position. Its molecular formula is C₂₆H₂₀ClN₂O₅, with a molecular weight of 487.9 g/mol.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-31-20-11-10-15(12-21(20)32-2)13-22(29)28-23-18-8-3-4-9-19(18)33-24(23)25(30)27-17-7-5-6-16(26)14-17/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUQYSAQYDJONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing available data from various studies, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C25H34ClN2O6
- Molecular Weight : 458.5 g/mol
- IUPAC Name : this compound
The compound features a benzofuran core with substituents that enhance its biological properties. The presence of the chlorophenyl and dimethoxyphenyl groups is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzofuran Derivative : Initial cyclization reactions using appropriate precursors.
- Amidation Reaction : Coupling of the benzofuran derivative with acetamido groups under controlled conditions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.23–0.7 mg/mL against resistant bacterial strains such as Staphylococcus aureus and E. coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |
|---|---|---|---|
| Compound 1 | 0.23–0.70 | 0.47–0.94 | E. coli, S. aureus |
| Compound 9 | 0.06–0.23 | 0.11–0.47 | Candida albicans, Aspergillus spp. |
Anticancer Activity
Studies have suggested that benzofuran derivatives possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and modulation of gene expression . The compound's structure allows it to interact with cellular targets involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with bacterial enzymes leading to inhibition of cell wall synthesis.
- Receptor Modulation : Potential binding to specific receptors involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited a significant reduction in bacterial load in infected animal models, suggesting a therapeutic potential for treating bacterial infections .
- Anticancer Studies : In vitro studies indicated that treatment with benzofuran derivatives resulted in decreased viability of various cancer cell lines, including breast and prostate cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules from peer-reviewed and patent literature:
Key Differences and Implications
Substituent Position and Electronic Effects
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in ) may alter binding interactions due to steric and electronic effects. Meta-substitution could enhance selectivity for certain enzyme pockets compared to para-substitution .
- Acetamido vs. Propanamido Linkers: The 3,4-dimethoxyphenylacetamido group in the target compound (vs.
Core Structure Variations
- Benzofuran vs. Benzothiazole : Benzofuran cores (target compound and ) exhibit distinct π-orbital geometries compared to benzothiazole derivatives (e.g., ), which may influence binding to targets like kinase enzymes or DNA .
Hypothesized Pharmacological Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Antimicrobial Potential: Benzothiazole derivatives with chlorophenyl groups (e.g., ) are often explored for antimicrobial activity. The target’s 3-chlorophenyl and methoxy groups may synergize to disrupt bacterial membranes .
- Anticancer Activity : Benzofuran-carboxamide scaffolds (e.g., ) are reported to inhibit tubulin polymerization. The target’s dimethoxy groups could enhance interactions with tubulin’s colchicine-binding site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
